Chondroitin disaccharide Δdi-0S chemical and physical properties
Chondroitin disaccharide Δdi-0S chemical and physical properties
An In-Depth Technical Guide to Chondroitin Disaccharide Δdi-0S: Properties, Analysis, and Applications
Introduction
Chondroitin Disaccharide Δdi-0S, an unsaturated and non-sulfated disaccharide, represents the fundamental structural unit of chondroitin sulfate (CS) chains.[1][2] It is generated through the enzymatic cleavage of chondroitin sulfate, a major class of glycosaminoglycans (GAGs) found in the extracellular matrix (ECM) of animal tissues.[1][3] Composed of an N-acetylgalactosamine (GalNAc) linked to a 4-deoxy-α-L-threo-hex-4-enopyranosyluronic acid (ΔUA), its unique unsaturated uronic acid is a hallmark of the enzymatic digestion process.
The quantification of Δdi-0S and its sulfated counterparts serves as a critical analytical tool in glycobiology. It allows researchers to probe the composition of chondroitin sulfate proteoglycans (CSPGs), which are integral to cellular signaling, neural development, and tissue integrity.[2][4][5] Alterations in the levels of Δdi-0S can signify changes in ECM metabolism and are increasingly recognized as important biomarkers in pathological conditions such as osteoarthritis, spinal cord injury, and cancer.[6][7][8][9] This guide provides a comprehensive overview of the chemical and physical properties of Δdi-0S, its biochemical origins, detailed analytical protocols, and its applications in research and drug development.
Core Chemical and Physical Properties
Chondroitin disaccharide Δdi-0S is typically handled in its sodium salt form to enhance stability and solubility. Its properties are foundational to designing robust analytical methods and interpreting experimental results.
| Property | Description | Source(s) |
| IUPAC Name | (2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid | |
| Synonyms | α-ΔUA-[1→3]-GalNAc, 2-Acetamido-2-deoxy-3-O-(β-D-gluco-4-enepyranosyluronic acid)-D-galactose | [10][] |
| CAS Number | 136132-69-9 (Sodium Salt), 63527-80-0 (Free Acid) | [10][] |
| Molecular Formula | C14H21NO11 (Free Acid), C14H20NNaO11 (Sodium Salt) | [10][12] |
| Molecular Weight | 379.32 g/mol (Free Acid), 401.30 g/mol (Sodium Salt) | [10][12] |
| Appearance | White to off-white powder/solid. | [] |
| Solubility | Soluble in water (e.g., 10 mg/mL in H₂O). | [] |
| Storage | Store at -20°C for long-term stability. | [] |
| Purity | Commercially available at ≥95% purity as determined by HPLC. | [] |
The defining chemical feature of Δdi-0S is the C4-C5 double bond within the uronic acid moiety. This feature is not present in the native chondroitin sulfate polymer but is introduced during enzymatic cleavage by chondroitin lyases. This double bond creates a chromophore that strongly absorbs ultraviolet light at approximately 232 nm, a property that is exploited for its specific detection and quantification in analytical chromatography.[7][13][14]
Biochemical Context: Enzymatic Generation of Δdi-0S
Chondroitin disaccharide Δdi-0S is not typically found in its free form in vivo. It is the product of the depolymerization of chondroitin sulfate chains by a class of enzymes known as chondroitin lyases. Chondroitinase ABC, a well-characterized enzyme from Proteus vulgaris, is a key tool for this process.[6][7]
The Causality of Enzymatic Action: Chondroitinase ABC functions as a lyase, not a hydrolase. This distinction is critical. Instead of using a water molecule to break the glycosidic bond, it employs a β-elimination mechanism. The enzyme abstracts a proton from the C5 position of the glucuronic acid residue, leading to the cleavage of the glycosidic bond and the formation of a double bond between C4 and C5 of the uronic acid.[14] This reaction yields unsaturated disaccharide units from the internal regions of the CS chain.
This enzymatic process is the cornerstone of CS structural analysis. By completely digesting a sample of purified CSPGs or a biological fluid, the resulting "disaccharide fingerprint" (the relative amounts of Δdi-0S, Δdi-4S, Δdi-6S, and other di-sulfated variants) provides a quantitative profile of the original CS chain composition.
Caption: Enzymatic generation of Δdi-0S from a chondroitin sulfate polymer.
Analytical Methodologies and Protocols
The analysis of Δdi-0S is a self-validating system when performed correctly. The enzymatic digestion provides specificity, the chromatographic separation provides resolution, and the UV detection provides a direct, quantitative signal.
Core Techniques
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for separating and quantifying CS disaccharides.[13][15]
-
Separation: Anion-exchange or amino columns are frequently used to resolve the non-sulfated Δdi-0S from its negatively charged, sulfated counterparts.[13][15][16]
-
Detection: As previously noted, detection is typically performed by monitoring UV absorbance at 232 nm, which is highly specific to the unsaturated bond formed during enzymatic digestion.[13]
-
-
Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS/MS), this technique provides definitive structural confirmation and offers exceptional sensitivity for analyzing complex biological samples.[3][17] MS can distinguish between different disaccharide isomers and is invaluable for comprehensive glycan profiling.[17]
Workflow for Quantification of Chondroitin Sulfate Disaccharides
The following protocol outlines a trusted and validated workflow for analyzing CS composition from a biological sample.
Caption: Standard workflow for chondroitin sulfate disaccharide analysis.
Detailed Experimental Protocol
Objective: To determine the disaccharide composition of chondroitin sulfate from a purified GAG sample.
Materials:
-
Purified GAG sample
-
Chondroitin disaccharide standards (Δdi-0S, Δdi-4S, Δdi-6S, etc.)
-
Chondroitinase ABC from Proteus vulgaris (EC 4.2.2.4)
-
Digestion Buffer: 50 mM Tris-HCl, pH 8.0
-
HPLC system with UV detector
-
Anion-exchange HPLC column (e.g., quaternary ammonium-modified silica)[18]
-
HPLC Mobile Phase (example): Sodium acetate buffer (pH 5.0) and acetonitrile[18]
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of each disaccharide standard (e.g., 1 mg/mL in water).
-
Create a series of dilutions to generate a standard curve (e.g., from 0.5 µg/mL to 50 µg/mL). This is critical for accurate quantification.
-
-
Enzymatic Digestion:
-
Dissolve the purified GAG sample in the digestion buffer to a known concentration (e.g., 1-2 mg/mL).
-
Add Chondroitinase ABC to the sample to a final concentration of 0.1-0.2 U/mL.[18]
-
Expertise Insight: The enzyme-to-substrate ratio is key. Insufficient enzyme will lead to incomplete digestion and an inaccurate profile. A pilot study to optimize digestion time (typically 2-4 hours at 37°C) is recommended.
-
Incubate the reaction at 37°C.[14]
-
Stop the reaction by boiling for 5 minutes to denature the enzyme.
-
-
Sample Preparation:
-
Centrifuge the digested sample at high speed (e.g., 10,000 x g for 10 minutes) to pellet the denatured enzyme.
-
Filter the supernatant through a 0.22 µm or 0.45 µm filter to remove any particulates that could damage the HPLC column.
-
-
HPLC Analysis:
-
Equilibrate the anion-exchange column with the mobile phase.
-
Inject a defined volume (e.g., 20 µL) of the prepared standards and the sample supernatant.
-
Run the HPLC gradient program to separate the disaccharides. The non-sulfated Δdi-0S will elute first, followed by the mono-sulfated and then di-sulfated species.
-
Monitor the eluate at 232 nm.
-
-
Data Analysis and Quantification:
-
Identify the peaks in the sample chromatogram by comparing their retention times to those of the known standards.
-
Integrate the peak area for each disaccharide.
-
Calculate the concentration of each disaccharide in the sample using the standard curve.
-
The final result is typically expressed as the relative percentage of each disaccharide (e.g., % Δdi-0S) of the total CS.
-
Applications in Research and Drug Development
The analysis of Δdi-0S is not merely an academic exercise; it provides actionable insights in multiple scientific domains.
-
Biomarker of Disease: Elevated levels of CS disaccharides, including Δdi-0S, in synovial fluid or urine are being investigated as biomarkers for osteoarthritis, reflecting the pathological breakdown of cartilage ECM.[1] Similarly, changes in CSPG composition following spinal cord injury can influence neural repair, and monitoring these changes via disaccharide analysis is a key research area.[7][8]
-
Quality Control of Therapeutics: For chondroitin sulfate-based dietary supplements or pharmaceuticals, HPLC-based disaccharide analysis is the gold-standard method for verifying the identity, purity, and composition of the active ingredient.[18]
-
Substrate for Enzyme Characterization: Purified Δdi-0S serves as a reference compound and a specific substrate for identifying and characterizing the activity of other GAG-modifying enzymes, such as unsaturated glucuronyl hydrolases.[19]
-
Tool in Glycobiology: Understanding the precise sulfation patterns of CSPGs is crucial for deciphering their biological functions. Disaccharide analysis provides a direct readout of the "sulfation code" that dictates how CSPGs interact with growth factors, receptors, and other ECM components.[5]
Conclusion
Chondroitin Disaccharide Δdi-0S is a fundamental building block in the study of glycosaminoglycans. Its unique chemical properties, particularly the UV-active unsaturated bond formed during enzymatic digestion, provide a robust handle for its specific and sensitive quantification. The analytical workflows centered around its generation and detection are powerful, self-validating systems that enable researchers to profile the composition of chondroitin sulfate from diverse biological sources. As our understanding of the extracellular matrix's role in health and disease deepens, the analysis of Δdi-0S and its sulfated relatives will continue to be an indispensable tool for researchers, clinicians, and drug development professionals, driving new diagnostic and therapeutic strategies.
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